molecular formula C5H11NO4 B12893216 (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol

(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol

Cat. No.: B12893216
M. Wt: 149.15 g/mol
InChI Key: WVFLQJAIFBHEMM-TXICZTDVSA-N
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Description

(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol is a chiral compound with significant importance in various scientific fields It is characterized by its unique tetrahydrofuran ring structure, which includes an amino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a protected sugar derivative, followed by deprotection and functional group transformations to introduce the amino and hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or fermentation, to achieve high yields and purity. These methods often leverage the specificity of enzymes to control the stereochemistry and functional group placement.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the amino group can produce primary amines.

Scientific Research Applications

(2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research explores its potential as a therapeutic agent or as a component in drug design.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R)-2-(6-(3,4-dimethoxyphenethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
  • 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-imidazole-5-carboxamide

Uniqueness

What sets (2R,3R,4S,5R)-3-Amino-5-(hydroxymethyl)tetrahydrofuran-2,4-diol apart from similar compounds is its specific stereochemistry and functional group arrangement, which confer unique reactivity and interaction profiles. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring precise molecular interactions.

Properties

Molecular Formula

C5H11NO4

Molecular Weight

149.15 g/mol

IUPAC Name

(2R,3R,4S,5R)-3-amino-5-(hydroxymethyl)oxolane-2,4-diol

InChI

InChI=1S/C5H11NO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1,6H2/t2-,3-,4-,5-/m1/s1

InChI Key

WVFLQJAIFBHEMM-TXICZTDVSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)O)N)O)O

Canonical SMILES

C(C1C(C(C(O1)O)N)O)O

Origin of Product

United States

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